Ac-Gly-Ala-Lys(Ac)-AMC

HDAC Assay Development High-Throughput Screening Fluorogenic Substrates

Assay inconsistency from generic HDAC substrate substitution is a critical bottleneck in screening. Ac-Gly-Ala-Lys(Ac)-AMC (CAS 577969-56-3) resolves this as a pre-validated, isozyme-defined substrate. Its optimized trypsin-coupled AMC release ensures sensitive, reproducible fluorometric readouts (Ex/Em 355/460 nm). • Quantifies class I (HDAC1/2/3/8) & class IIb (HDAC6/10) activity with published kinetic benchmarks (kcat, Km). • Streamlines 96-/384-/1536-well HTS via a common pH 8.0 optimum across isoforms, minimizing buffer preparation. • Lower trypsin requirement vs. Boc-Lys(Ac)-AMC reduces per-well cost and trypsin inhibitor interference.

Molecular Formula C25H33N5O7
Molecular Weight 515.6 g/mol
Cat. No. B1292788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Gly-Ala-Lys(Ac)-AMC
Molecular FormulaC25H33N5O7
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C
InChIInChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1
InChIKeySUCZARDVMMDJRT-YWZLYKJASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Gly-Ala-Lys(Ac)-AMC: Fluorogenic HDAC Substrate for High-Throughput Screening


Ac-Gly-Ala-Lys(Ac)-AMC (CAS: 577969-56-3) is a synthetic, non-fluorescent tripeptide substrate designed for the continuous, protease-coupled fluorometric measurement of histone deacetylase (HDAC) activity. The molecule consists of an N‑terminal acetyl‑glycyl‑alanyl dipeptide, a central Nε‑acetyl‑L‑lysine residue, and a C‑terminal 7‑amino‑4‑methylcoumarin (AMC) fluorophore [1]. Upon HDAC‑catalyzed deacetylation of the lysine side chain, the resulting Ac‑Gly‑Ala‑Lys‑AMC intermediate becomes susceptible to trypsin cleavage, releasing free AMC that produces a fluorescence signal at Ex/Em = 355/460 nm [2]. This substrate enables sensitive, real‑time kinetic monitoring of HDACs 1, 2, 3, 8 (class I) and HDACs 6, 10 (class IIb) in both purified enzyme systems and cell‑based assays [1][3].

Fluorogenic substrate for HDAC class I (1,2,3,8) and IIb (6,10)
Protease-coupled continuous assay format for real-time kinetics
Fluorescence readout at Ex/Em 355/460 nm via AMC release
Kinetic characterization reported for six recombinant human HDAC isozymes

Why Ac-Gly-Ala-Lys(Ac)-AMC Cannot Be Substituted


Generic substitution among fluorogenic HDAC substrates is not possible because the peptide sequence and N‑terminal capping group determine critical assay parameters: (i) the rate of trypsin‑mediated AMC release after deacetylation, which directly governs the sensitivity and cost efficiency of the protease‑coupled readout [1]; (ii) the isozyme‑specific kinetic efficiency (kcat/Km) of the deacetylation step, which dictates the linear dynamic range and lower limit of detection for a given HDAC isoform [2]; and (iii) the substrate selectivity profile, which can vary substantially even among closely related tripeptidic probes (e.g., Ac‑Arg‑Gly‑Lys(Ac)‑AMC vs. Ac‑Gly‑Ala‑Lys(Ac)‑AMC) [1][2]. Consequently, substituting Ac‑Gly‑Ala‑Lys(Ac)‑AMC with a simpler Boc‑Lys(Ac)‑AMC or an alternative tripeptide substrate will alter the assay's required trypsin concentration, signal‑to‑noise ratio, and apparent HDAC inhibitor potency, invalidating cross‑study comparisons and reproducible screening campaigns.

Trypsin digestion rate mismatch
Tripeptidic substrate Ac-Gly-Ala-Lys(Ac)-AMC and simpler Boc-Lys(Ac)-AMC show markedly different trypsin digestion rates, altering required trypsin concentration and assay cost efficiency.
Isozyme kinetic shift
Substituting the substrate changes kcat/Km profiles across HDAC isoforms, which may shift the linear dynamic range and LLOQ for specific isozymes compared to published reference data.
Selectivity profile divergence
Even among tripeptidic probes (e.g., Ac-Arg-Gly-Lys(Ac)-AMC vs. Ac-Gly-Ala-Lys(Ac)-AMC), substrate selectivity can differ, potentially invalidating cross-study HDAC inhibitor potency comparisons.

Ac-Gly-Ala-Lys(Ac)-AMC vs. Closest Analogs


Faster Trypsin Digestion vs. Boc-Lys(Ac)-AMC

In a direct head‑to‑head comparison of fluorogenic HDAC substrates, the tripeptidic Ac‑Gly‑Ala‑Lys(Ac)‑MCA (MCA = AMC) was shown to be digested by trypsin significantly faster than the widely used mono‑amino acid substrate Boc‑Lys(Ac)‑MCA [1]. This kinetic advantage translates into a substantially lower trypsin concentration requirement in the coupled assay [1].

Trypsin digestion rate
Head-to-head
Markedly faster trypsin digestion reported vs. Boc-Lys(Ac)-MCA
Supports lower trypsin requirement in coupled assay
Exact rate enhancement not numerically reported
HDAC Assay Development High-Throughput Screening Fluorogenic Substrates

Broad HDAC Isozyme Coverage and Kinetic Validation

The kinetic parameters of Ac‑Gly‑Ala‑Lys(Ac)‑AMC have been rigorously determined for six isolated, recombinant human HDAC isozymes (HDAC1, 2, 3, 6, 8, and 10) using a continuous protease‑coupled assay [1]. The reported values provide a quantitative baseline for inhibitor profiling across both class I and class IIb enzymes [1].

Isozyme kinetic benchmarks
Reported
kcat 0.006–2.8 s⁻¹; kcat/Km 60–110,000 M⁻¹s⁻¹ (HDAC1,2,3,6,8,10)
Supports quantitative isozyme activity comparison and inhibitor profiling
Values at pH 8.0, 25 °C; continuous fluorescence assay
Enzyme Kinetics HDAC Isoform Selectivity Fluorogenic Substrate Characterization

Deacetylation Preference vs. Boc-Lys(Ac)-MCA

A comparative study using rat liver HDAC (a mixture of multiple class I/II isoforms) demonstrated that Boc‑Lys(Ac)‑MCA is a slightly more favorable substrate for the deacetylation step than the tripeptidic Ac‑Gly‑Ala‑Lys(Ac)‑MCA [1]. However, the tripeptidic substrate compensates for this marginal deficit with its markedly faster trypsin‑coupled readout [1].

Deacetylation preference
Head-to-head
Slightly less favorable deacetylation than Boc-Lys(Ac)-MCA
Trade-off in deacetylation sensitivity may guide substrate choice
Described as 'slightly more favorable' for the comparator
HDAC Substrate Specificity Deacetylation Kinetics Fluorogenic Assay Optimization

pH Optimum and Bell-Shaped Activity Profiles

Comprehensive pH‑rate profiling of Ac‑Gly‑Ala‑Lys(Ac)‑AMC with six human HDAC isozymes revealed bell‑shaped pH dependencies for both kcat and kcat/Km, with a consistent pH optimum at approximately pH 8.0 across all isozymes tested [1]. This uniform behavior simplifies assay buffer selection and enables robust, reproducible measurements across multiple HDAC isoforms.

pH-activity profile
Class-level
Consistent pH optimum ~8.0 across six HDAC isozymes
Uniform pH profile simplifies multi-isozyme assay buffer design
Based on six isozymes; class IIa/IV not assessed
Enzyme Assay Optimization HDAC Activity pH Dependence Fluorogenic Substrate Performance

Recommended Applications of Ac-Gly-Ala-Lys(Ac)-AMC


High-Throughput Screening of HDAC Inhibitors

Ac‑Gly‑Ala‑Lys(Ac)‑AMC is ideally suited for 96‑, 384‑, and 1536‑well format screening campaigns where reagent cost and throughput are critical. The substrate's significantly faster trypsin digestion rate (relative to Boc‑Lys(Ac)‑AMC) lowers the required trypsin concentration, reducing per‑assay cost and minimizing potential trypsin inhibitor interference [1]. Additionally, the bell‑shaped pH profiles with a common pH 8.0 optimum across HDACs 1, 2, 3, 6, 8, and 10 simplify buffer preparation and enable parallel screening against multiple isoforms using identical assay conditions [2].

Kinetic Profiling of Class I and IIb HDACs

For laboratories requiring quantitative kinetic parameters (kcat, Km, kcat/Km) of individual HDAC isoforms, Ac‑Gly‑Ala‑Lys(Ac)‑AMC provides a pre‑validated substrate system. The published kinetic constants for HDAC1, 2, 3, 6, 8, and 10 offer a benchmark dataset that can be used to verify enzyme activity, compare inhibitor mechanisms (competitive, non‑competitive, slow‑binding), and standardize inter‑laboratory results [2]. The substrate's broad isozyme coverage eliminates the need to procure and characterize separate substrates for each isoform.

Cellular HDAC Activity Assays

In semi‑intact cellular assays or whole‑cell lysate measurements, Ac‑Gly‑Ala‑Lys(Ac)‑AMC can be employed to quantify total class I/IIb HDAC activity. The substrate's selectivity for HDACs 1, 2, 3, 8 (class I) and 6, 10 (class IIb) allows researchers to assess the pharmacodynamic impact of HDAC inhibitors in cell‑based models without interference from class IIa (HDAC4/5/7/9) or class IV (HDAC11) enzymes . The rapid trypsin‑coupled AMC release ensures a strong fluorescence signal even at low enzyme concentrations, enhancing assay sensitivity in complex biological matrices.

Enzymatic Coupling and Trypsin Economy Optimization

When developing or optimizing protease‑coupled fluorogenic assays, Ac‑Gly‑Ala‑Lys(Ac)‑AMC serves as a model tripeptidic substrate that demonstrates a favorable balance between deacetylation efficiency and trypsin digestibility. The documented trade‑off—slightly lower deacetylation rate but markedly faster trypsin digestion versus Boc‑Lys(Ac)‑MCA—provides a quantitative framework for designing cost‑effective, high‑sensitivity screening protocols [1]. This knowledge is directly transferable to other acyl‑lysine AMC substrates and helps laboratories minimize assay development time.

Application
Selection Property
Validation Focus
HDAC inhibitor high-throughput screening
Trypsin digestion efficiency in coupled assay
Trypsin concentration optimization and signal-to-noise robustness
HDAC isoform kinetic profiling
Published kcat/Km benchmarks for six isozymes
Verification of kinetic parameters against reported values
Cellular HDAC activity measurement
Signal stability in complex lysate matrices
Linearity and sensitivity in cell-based assay conditions
Protease-coupled assay development
Deacetylation/digestion trade-off profile
Cost-efficiency analysis of trypsin-coupled readout format

Technical Documentation Hub

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22 linked technical documents
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